molecular formula C16H25N3O4 B13860722 Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate

Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate

Cat. No.: B13860722
M. Wt: 323.39 g/mol
InChI Key: YJBVOXMRXDNCHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyrimidinyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Introduction of the Pyrimidinyl Group: This step involves the reaction of the piperidine derivative with a pyrimidine compound under basic conditions.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced pyrimidinyl derivative.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the interaction of pyrimidine derivatives with biological targets.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrimidinyl group can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate is unique due to the presence of both a pyrimidinyl group and a hydroxyl group, which allows for specific interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O4/c1-11(20)13-5-8-17-14(18-13)22-12-6-9-19(10-7-12)15(21)23-16(2,3)4/h5,8,11-12,20H,6-7,9-10H2,1-4H3

InChI Key

YJBVOXMRXDNCHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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